5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
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Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-10-19-17(23)14-11-21(4-2)12-15-16(14)20-22(18(15)24)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGFQUUHBXLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the compound's anticancer and anti-inflammatory properties. The biological activity is primarily assessed through in vitro assays that evaluate cytotoxicity against different cancer cell lines.
Anticancer Activity
The anticancer potential of this compound has been demonstrated through various assays:
-
Cell Viability Assays : The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Cell Line IC50 (µM) Mechanism of Action MCF7 12.50 Induction of apoptosis A549 26.00 Inhibition of cell proliferation HCT116 14.31 Cell cycle arrest at G1 phase - Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, as evidenced by increased Annexin V positivity.
- Mechanistic Studies : The compound's mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MCF7 Cells : In a study by Xia et al., the compound was tested on MCF7 cells, demonstrating an IC50 value of 12.50 µM, indicating a potent inhibitory effect on breast cancer cell growth. The study concluded that the compound could be a promising candidate for further development in breast cancer therapies .
- Antitumor Activity Assessment : Wei et al. reported that the compound showed significant antitumor activity in vivo using xenograft models, where it reduced tumor size significantly compared to controls .
- Inflammatory Response Modulation : In addition to anticancer effects, the compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Cell Line Studies : In vitro testing against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines has shown promising results with IC50 values indicating effective cell growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Ethyl... | MCF7 | 0.39 |
| 5-Ethyl... | SF-268 | 12.50 |
| 5-Ethyl... | NCI-H460 | 42.30 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Properties
The pyrazole scaffold has been widely studied for anti-inflammatory effects. Compounds similar to 5-ethyl-3-oxo-2-phenyl-N-propyl have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This antimicrobial activity opens avenues for developing new antibiotics based on the pyrazole framework.
Multicomponent Reactions
The synthesis of pyrazole derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. Recent advancements in this area have demonstrated high yields and purity of synthesized compounds .
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction has been employed effectively to synthesize various heterocyclic compounds, including those containing the pyrazole moiety. This method facilitates the introduction of functional groups that enhance biological activity .
Case Study 1: Anticancer Drug Development
A recent study focused on synthesizing a series of pyrazole derivatives, including 5-ethyl-3-oxo-2-phenyl-N-propyl, which were tested against multiple cancer cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced anticancer activity compared to existing treatments .
Case Study 2: Anti-inflammatory Agents
Another investigation explored the anti-inflammatory properties of various pyrazole derivatives in animal models of inflammation. The results showed that these compounds effectively reduced inflammation markers and provided insights into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
